molecular formula C14H15BrN4O2 B8542787 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one

5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one

Cat. No.: B8542787
M. Wt: 351.20 g/mol
InChI Key: FYCIGVFRSRIRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyazetidinyl group, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Bromination: Introduction of the bromine atom into the pyridine ring.

    Azetidinylation: Formation of the hydroxyazetidinyl group through a cyclization reaction.

    Amidation: Coupling of the pyridinylamino group to the brominated pyridine ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(aminocarbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5h)-carboxylate
  • Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Compared to these similar compounds, 5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15BrN4O2

Molecular Weight

351.20 g/mol

IUPAC Name

5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one

InChI

InChI=1S/C14H15BrN4O2/c1-18-6-9(15)4-12(14(18)21)17-13-3-2-10(5-16-13)19-7-11(20)8-19/h2-6,11,20H,7-8H2,1H3,(H,16,17)

InChI Key

FYCIGVFRSRIRMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)N3CC(C3)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 147b (792 mg, 4.8 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (1.9 g, 7.2 mmol), tris-(dibenzylideneacetone)dipalladium(0) (440 mg, 0.48 mmol), XantPhos (555 mg, 0.96 mmol), Cs2CO3 (3.1 g, 9.6 mmol), and 1,4-dioxane (40 mL). After three cycles of vacuum/argon flush, the mixture was heated at 90° C. for 3.0 hrs. It was then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica-gel column chromatography eluting with dichloromethane/methanol (50:1 to 20:1) to afford 147c as a yellow solid (1.5 g, 89%). MS-ESI: [M+H]+ 351.1
Name
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
555 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
440 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Synthesis routes and methods II

Procedure details

A 100-mL three-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet was charged with 120b (270 mg, 1.64 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (435 mg, 1.64 mmol), cesium carbonate (1.18 g, 3.61 mmol), and 1,4-dioxane (20 mL). After bubbling nitrogen through the resulting suspension for 30 min, Xantphos (142 mg, 0.246 mmol) and tris(dibenzylidene-acetone)dipalladium(0) (150 mg, 0.164 mmol) were added, and the reaction mixture was heated at reflux for 3 h. After this time, the mixture was cooled to room temperature and filtered, and the filter cake was washed with methylene chloride (2×20 mL). The filtrates were combined and concentrated under reduced pressure, and the resulting residue was purified by column chromatography to afford a 40% yield (217 mg) of 120c as a yellow solid: 210° C. dec; 1H NMR (500 MHz, DMSO-d6) δ 8.50 (d, 1H, J=4.0 Hz), 8.44 (s, 1H), 7.54 (d, 1H, J=5.0 Hz), 7.42 (d, 1H, J=5.0 Hz), 7.20 (d, 1H, J=14.5 Hz), 6.89 (dd, 1H, J=14.5, 4.0 Hz), 5.59 (d, 1H, J=11.0 Hz), 4.54 (m, 1H), 4.05 (dd, 2H, J=13.0, 11.0 Hz), 3.50-3.44 (m, 5H); MS (APCI+) m/z 351.6 (M+H).
Name
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two
Name
Yield
40%

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